8-(3,5-Difluorophenyl)quinoline
Overview
Description
8-(3,5-Difluorophenyl)quinoline is a heterocyclic aromatic compound with the molecular formula C15H9F2N and a molecular weight of 241.24 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of fluorine atoms in the phenyl ring enhances its biological activity and chemical stability .
Preparation Methods
The synthesis of 8-(3,5-Difluorophenyl)quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-difluoroaniline with 2-chlorobenzaldehyde in the presence of a base can lead to the formation of the desired quinoline derivative . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
8-(3,5-Difluorophenyl)quinoline undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents like dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(3,5-Difluorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Fluorinated quinolines, including this compound, are being explored for their potential use in antimalarial and anticancer therapies.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-(3,5-Difluorophenyl)quinoline involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. Additionally, this compound can interfere with the replication of bacterial and viral DNA, making it a potential candidate for antimicrobial therapies.
Comparison with Similar Compounds
8-(3,5-Difluorophenyl)quinoline can be compared with other similar compounds, such as:
5-Fluoroquinoline: This compound has a single fluorine atom and exhibits different biological activities compared to the difluorinated derivative.
6-Fluoroquinoline: Another fluorinated quinoline with distinct chemical properties and applications.
8-Fluoroquinoline: Similar in structure but with only one fluorine atom, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
8-(3,5-difluorophenyl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N/c16-12-7-11(8-13(17)9-12)14-5-1-3-10-4-2-6-18-15(10)14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOSGTWVSDQBEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC(=C3)F)F)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728522 | |
Record name | 8-(3,5-Difluorophenyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849416-80-4 | |
Record name | 8-(3,5-Difluorophenyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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